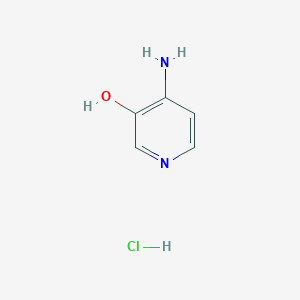

4-Aminopyridin-3-ol hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-aminopyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMSTKGEAGODPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-69-7 | |

| Record name | 4-aminopyridin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride: Core Properties and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 4-Aminopyridin-3-ol hydrochloride (CAS: 1206679-69-7), a pyridine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a structural analog of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), this compound presents unique opportunities for novel drug discovery and as a tool for probing ion channel function. This document consolidates critical data on its physicochemical characteristics, analytical methodologies, biological context, and safe handling protocols, designed to empower researchers and drug development professionals in their scientific endeavors.

Introduction and Scientific Context

This compound is a heterocyclic organic compound that belongs to the aminopyridine family. It is the hydrochloride salt of 4-Amino-3-hydroxypyridine.[1] Its structural similarity to 4-aminopyridine (fampridine), a compound known to block voltage-gated potassium channels, positions it as a molecule of interest for investigating neurological disorders characterized by impaired neuronal conduction, such as multiple sclerosis and spinal cord injury.[2][3][4] The addition of a hydroxyl group at the 3-position modifies the electronic and steric properties of the pyridine ring compared to 4-AP, potentially altering its binding affinity, selectivity for potassium channel subtypes, and metabolic profile. This guide serves as a foundational resource for scientists, offering a detailed examination of its basic properties to facilitate its application in research and development.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1206679-69-7 | [1] |

| Alternate CAS | 52334-53-9 (unspecified salt/free base) | [5][6][7][8] |

| Molecular Formula | C₅H₇ClN₂O | [1][5] |

| Molecular Weight | 146.57 g/mol | [1][5] |

| Appearance | Solid, White solid | [5][] |

| Purity | >95% | [8][] |

Chemical Structure and Identification

The unique arrangement of functional groups in this compound dictates its chemical behavior and biological activity.

IUPAC Name: 4-aminopyridin-3-ol;hydrochloride[1]

Synonyms: 4-Amino-3-hydroxypyridine hydrochloride, 4-Amino-3-pyridinol HCl[1][8]

Chemical Identifiers:

-

InChI: InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H[1][5]

-

Canonical SMILES: C1=C(C(=CN=C1)N)O.Cl[1]

Caption: Structure of this compound.

Stability and Solubility

Proper storage and solvent selection are critical for maintaining the integrity of the compound and ensuring reproducible experimental results.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage at -20°C is recommended for the parent compound, 4-aminopyridine.[10]

-

Stability: Studies on the closely related 4-aminopyridine have shown it to be chemically stable in capsule form for extended periods when protected from light at room temperature.[11][12][13] While specific stability data for the 3-hydroxy derivative is not widely published, similar precautions should be taken. Aqueous solutions of 4-aminopyridine are not recommended for storage for more than one day.[10]

-

Solubility: The solubility of the parent compound, 4-aminopyridine, is approximately 30 mg/mL in PBS (pH 7.2) and also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[10] The hydrochloride salt form of 4-Aminopyridin-3-ol is expected to have good aqueous solubility.

Analytical Characterization

Verifying the identity and purity of the compound is a prerequisite for any scientific investigation.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks corresponding to its functional groups. Based on the analysis of 4-aminopyridine, key absorbances would include N-H stretching from the amino group (~3430-3300 cm⁻¹), O-H stretching from the hydroxyl group, C=C and C=N stretching from the aromatic pyridine ring, and N-H bending.[14][15]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent compound 4-aminopyridine shows a prominent molecular ion peak.[16] For 4-Aminopyridin-3-ol, the expected molecular ion for the free base (C₅H₆N₂O) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 110.11 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by showing characteristic shifts for the protons and carbons on the substituted pyridine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of this compound.

Example HPLC Protocol: A stability-indicating HPLC method is crucial for accurate analysis. While a specific method for this compound is not published, a method adapted from its parent compound, 4-aminopyridine, can serve as a starting point.[13][17]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV maximum (λmax of 4-aminopyridine is 245 nm).[10]

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a compatible solvent. Create a calibration curve using serial dilutions.

-

Sample Analysis: Dilute the sample to fall within the linear range of the calibration curve and analyze in duplicate or triplicate.

Caption: Workflow for Analytical Validation.

Biological Activity and Mechanism of Action

The primary pharmacological interest in this compound stems from its relationship to 4-aminopyridine (4-AP).

-

Mechanism of Action: 4-AP is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[18][19] By inhibiting these channels, it prolongs the duration of action potentials in demyelinated axons. This leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters at the neuromuscular junction and other synapses.[3][4] It is hypothesized that this compound acts via a similar mechanism, though its specific channel subtype selectivity and potency may differ due to the 3-hydroxy substitution.

-

Potential Applications: Given its putative mechanism, this compound is a valuable tool for:

-

Neuroscience Research: Investigating the role of specific potassium channels in neuronal excitability and synaptic transmission.[2]

-

Drug Discovery: Serving as a lead compound or scaffold for developing novel therapies for conditions involving neuronal conduction deficits, such as multiple sclerosis.[20]

-

Toxicology and Pharmacology: It may also be used in experimental models to induce seizures for the study of epilepsy and the evaluation of anticonvulsant agents.[3][18]

-

Safety, Handling, and Hazard Management

Adherence to strict safety protocols is mandatory when working with this class of compounds.

GHS Hazard Classification: The parent compound, 4-aminopyridine, is classified as highly toxic. While specific GHS data for the 3-hydroxy hydrochloride derivative is limited, it should be handled with the same level of caution. The primary hazards associated with 4-aminopyridine are:

-

Acute Toxicity, Dermal (Toxic in contact with skin) [21]

-

Acute Toxicity, Inhalation (Toxic if inhaled) [21]

-

Skin Corrosion/Irritation [1]

-

Serious Eye Damage/Irritation [1]

-

Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.[21]

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[21][23]

-

Avoid breathing dust, fumes, or mists.[21][23] Do not get in eyes, on skin, or on clothing.[23]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]

Storage and Disposal:

-

Store locked up in a secure, designated area.[23]

-

Keep the container tightly closed and store in a dry, well-ventilated place.[22]

-

Dispose of waste material and contaminated items at an approved waste disposal facility, in accordance with local, state, and federal regulations.[23]

Experimental Protocol: Stock Solution Preparation

Accurate solution preparation is the foundation of reliable experimental data.

Objective: To prepare a 10 mM stock solution of this compound in an appropriate solvent.

Materials:

-

This compound (MW: 146.57 g/mol )

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Spatula

-

Solvent (e.g., sterile deionized water, PBS, or DMSO)

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = (0.010 mol/L) x (0.010 L) x (146.57 g/mol ) = 0.01466 g = 1.47 mg

-

-

Weighing: Carefully weigh out approximately 1.47 mg of this compound using an analytical balance and transfer it to the 10 mL volumetric flask. Record the exact mass.

-

Dissolving: Add a portion of the chosen solvent (e.g., ~5 mL) to the volumetric flask.

-

Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

-

Final Volume: Add more solvent to bring the final volume to the 10 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled, sealed container. If using an aqueous solvent, it is recommended to use the solution fresh or store it at 4°C for no more than 24 hours. For longer-term storage, consider preparing aliquots in an organic solvent like DMSO and storing them at -20°C or -80°C.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Donev, I., & Doneva, M. (2019).

-

PubChem. (n.d.). 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.

- MacDougall, J., & Greenway, K. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 283–287.

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.

- Henney, H. R., 3rd, & Blight, A. R. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 14, 47.

- Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 624-635.

- Le, H. H., & Tadi, P. (2021). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 17(3), 324–328.

- Jensen, H. B., Ravnborg, M., Dalgas, U., Risoer, A., Finnerup, N. B., & Stenager, E. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic advances in neurological disorders, 7(2), 97–113.

-

SpectraBase. (n.d.). 4-Amidinopyridine hydrochloride - Optional[ATR-IR]. Retrieved from [Link]

- Liu, Z., & Wang, Y. (2014). Synthetic development and applications of 4-aminopyridine.

- Renganathan, M., Caggiano, A. O., & Blight, A. R. (2012). Identification of metabolites of dalfampridine (4-aminopyridine)

- El-Sayed, Y. S. (2015). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Journal of Molecular Structure, 1081, 25-33.

Sources

- 1. This compound | C5H7ClN2O | CID 22832066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR 52334-53-9 [sigmaaldrich.com]

- 6. 4-アミノピリジン-3-オール ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cjhp-online.ca [cjhp-online.ca]

- 13. sefh.es [sefh.es]

- 14. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. 4-Aminopyridine [webbook.nist.gov]

- 17. helixchrom.com [helixchrom.com]

- 18. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 19. selleckchem.com [selleckchem.com]

- 20. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Neuromodulatory Agent

4-Aminopyridin-3-ol hydrochloride (CAS Number: 52334-53-9) is a heterocyclic organic compound of significant interest in the fields of neuroscience and medicinal chemistry.[1][2] As a derivative of the well-documented potassium channel blocker 4-aminopyridine (also known as fampridine), this molecule presents a unique scaffold for the development of novel therapeutics targeting neurological disorders.[1][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, plausible synthetic routes, mechanism of action, and its burgeoning applications in drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in a research setting. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52334-53-9 | [2][4] |

| Molecular Formula | C₅H₇ClN₂O | [2][4] |

| Molecular Weight | 146.57 g/mol | [2][4] |

| IUPAC Name | 4-aminopyridin-3-ol;hydrochloride | [5] |

| Synonyms | 4-Amino-3-pyridinol HCl, 4-Amino-3-hydroxypyridine hydrochloride | [4] |

| Appearance | Solid | [2] |

| Purity | Typically >95% for research-grade material | [4] |

Elucidating the Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of substituted pyridines. A logical approach involves a two-step process starting from a readily available precursor, 4-aminopyridine.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound from 4-aminopyridine.

Step 1: Nitration of 4-Aminopyridine

The initial step involves the electrophilic nitration of 4-aminopyridine to introduce a nitro group at the 3-position. The amino group at the 4-position acts as an activating group, directing the incoming electrophile.

Detailed Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminopyridine in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a temperature between 0-5 °C.

-

Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the cooled solution of 4-aminopyridine. The temperature must be carefully controlled to prevent side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 4-amino-3-nitropyridine product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: Reduction of the Nitro Group and Salt Formation

The nitro group of 4-amino-3-nitropyridine is then reduced to a hydroxylamine, which rearranges to the hydroxyl group, or more commonly, the nitro group is reduced to an amino group, followed by diazotization and hydrolysis. A more direct approach is the catalytic hydrogenation of the nitro group to an amino group, followed by a Sandmeyer-type reaction. However, a more straightforward reduction to the hydroxylamine and subsequent rearrangement can be considered. For the purpose of this guide, we will focus on a general reduction of the nitro group to an amine, followed by conversion to the hydroxyl. A more direct and plausible route is the reduction of a corresponding nitro-oxide precursor.

Detailed Protocol for Reduction:

-

Reaction Setup: The 4-amino-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: A reducing agent, such as iron powder in the presence of a mineral acid (e.g., hydrochloric acid), or catalytic hydrogenation (e.g., H₂ over Pd/C), is introduced.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

-

Work-up: The reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Conversion to Hydrochloride Salt: The resulting 4-aminopyridin-3-ol free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrochloric acid to precipitate the desired this compound salt.

-

Purification: The hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: A Potassium Channel Blockade Perspective

The biological activity of this compound is presumed to be closely related to that of its parent compound, 4-aminopyridine. 4-aminopyridine is a well-characterized voltage-gated potassium (K⁺) channel blocker.[3]

Signaling Pathway Diagram:

Caption: Proposed mechanism of action of this compound as a potassium channel blocker.

In demyelinated axons, the exposure of juxtaparanodal K⁺ channels leads to a current leak that can impair the propagation of action potentials. By blocking these channels, 4-aminopyridine and its derivatives are thought to:

-

Prolong the action potential duration: This allows for a greater influx of calcium ions (Ca²⁺) at the presynaptic terminal.

-

Enhance neurotransmitter release: The increased intracellular Ca²⁺ concentration facilitates the release of neurotransmitters into the synaptic cleft.

-

Improve nerve impulse conduction: By restoring the action potential, these compounds can improve signal transmission in demyelinated neurons.

The introduction of a hydroxyl group at the 3-position may modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its potency, selectivity, and blood-brain barrier permeability.

Applications in Drug Discovery and Development

The unique mode of action of this compound makes it a valuable tool and a potential therapeutic agent in several areas of research.

-

Neurological Disorders: As a potassium channel blocker, it holds promise for symptomatic treatment of conditions characterized by demyelination, such as multiple sclerosis (MS).[3] Research in this area may focus on its efficacy in improving motor function, as has been demonstrated with fampridine.

-

Spinal Cord Injury: The ability to enhance conduction in damaged neurons makes it a candidate for investigation in the context of spinal cord injury recovery.

-

Neurodegenerative Diseases: Its potential to modulate neuronal excitability could be explored in other neurodegenerative conditions.

-

Research Tool: In a laboratory setting, this compound can be used as a pharmacological tool to study the role of specific potassium channel subtypes in various physiological and pathological processes.

Experimental Protocols: A Guideline for In Vitro and In Vivo Studies

In Vitro Electrophysiology (Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on voltage-gated potassium channels in cultured neurons.

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line expressing the target potassium channels.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.

-

Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired final concentrations in the extracellular recording solution.

-

Data Acquisition: Record potassium currents before and after the application of the compound at various concentrations.

-

Data Analysis: Analyze the data to determine the half-maximal inhibitory concentration (IC₅₀) and other pharmacological parameters.

Experimental Workflow Diagram:

Caption: Workflow for in vitro characterization of this compound using patch-clamp electrophysiology.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the available safety data, it is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302 (Harmful if swallowed)[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion and Future Directions

This compound represents a promising molecule for researchers in the field of neuroscience and drug development. Its presumed mechanism as a potassium channel blocker, coupled with the potential for modified physicochemical properties due to its hydroxyl group, warrants further investigation. Future research should focus on elucidating its precise pharmacological profile, including its selectivity for different potassium channel subtypes, and exploring its therapeutic potential in various models of neurological disease. The development of a robust and scalable synthetic process will also be crucial for its wider application in the scientific community.

References

-

PubChem. This compound. [Link]

-

Chem-Impex. 4-Amino-3-hydroxypyridine. [Link]

- Donev, R. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 129-135.

-

Royal Society of Chemistry. Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]

- Kortekaas, R. et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1104-1118.

-

Amerigo Scientific. This compound. [Link]

- Kaji, R., & Sumner, A. J. (1988).

- K. A. S. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 15, 63.

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

- Arote, R. B. et al. (2018). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Omega, 3(10), 14349-14360.

- Abdel-Hafez, S. H. et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 481-487.

-

National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

- Perin, N. et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(11), 2535.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR 52334-53-9 [sigmaaldrich.com]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H7ClN2O | CID 22832066 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Aminopyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridin-3-ol hydrochloride is a pyridine derivative with significant potential in neuroscience research and therapeutic development. While direct extensive research on this specific salt form is emerging, its core mechanism of action can be largely inferred from its parent compound, 4-amino-3-hydroxypyridine, and the well-characterized pharmacology of the closely related 4-aminopyridine (4-AP). This guide synthesizes the current understanding of 4-aminopyridine's mechanism and extrapolates the likely actions of this compound, focusing on its role as a voltage-gated potassium (Kv) channel blocker. We will delve into the downstream consequences of this action, including the enhancement of neuronal excitability and neurotransmitter release. Furthermore, this document provides detailed, field-proven experimental protocols for investigating these mechanisms, empowering researchers to validate and expand upon our current knowledge.

Introduction: The Aminopyridine Class and its Therapeutic Promise

The aminopyridines are a class of compounds known for their ability to modulate neuronal function.[1] The most studied member, 4-aminopyridine (fampridine), is a non-selective blocker of voltage-gated potassium channels and is clinically used to improve walking in patients with multiple sclerosis.[2][3][4][5][6] These compounds function by obstructing the pore of Kv channels, thereby prolonging the repolarization phase of the action potential.[7] This extended depolarization has profound effects on neuronal communication, particularly in pathological states such as demyelination. The introduction of a hydroxyl group at the 3-position, as in 4-Aminopyridin-3-ol, is anticipated to modify the compound's potency and selectivity, a concept supported by structure-activity relationship (SAR) studies of 4-AP derivatives.[2][3][5]

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The primary molecular target of this compound is presumed to be the voltage-gated potassium channels. These channels are crucial for repolarizing the neuronal membrane after an action potential, thereby regulating neuronal firing frequency and signal propagation.

In conditions such as multiple sclerosis or spinal cord injury, demyelination of axons exposes Kv channels that are normally located under the myelin sheath.[5] This leads to an increased potassium efflux during action potential propagation, which can cause conduction failure. By blocking these exposed channels, aminopyridines can restore axonal conduction.

The protonated form of 4-aminopyridine is thought to enter the internal pore of the Kv channel and physically occlude it, mimicking a large potassium ion.[2][8] The addition of a hydroxyl group in 4-Aminopyridin-3-ol may influence its binding affinity and kinetics within the channel pore, potentially through altered hydrogen bonding interactions. SAR studies on 4-AP derivatives have shown that substitutions at the 3-position can significantly alter potency. For instance, a 3-methyl group enhances potency, while 3-methoxy and 3-trifluoromethyl groups reduce it compared to the parent 4-AP.[2][3][5] This suggests that the 3-hydroxyl group of 4-Aminopyridin-3-ol likely modulates its interaction with the channel, although specific IC50 values for this compound are not yet widely reported.

Caption: Mechanism of Kv channel blockade by 4-Aminopyridin-3-ol.

Downstream Effects: Enhanced Neuronal Excitability and Neurotransmitter Release

The blockade of Kv channels by this compound is expected to have two major downstream consequences:

-

Prolongation of Action Potential Duration: By inhibiting the repolarizing potassium current, the action potential duration is extended. This allows for a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal.[9]

-

Increased Neurotransmitter Release: The elevated intracellular Ca2+ concentration at the presynaptic terminal enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters such as acetylcholine, glutamate, and norepinephrine into the synaptic cleft.[9]

Caption: Signaling pathway from Kv channel block to neurotransmitter release.

Experimental Protocols for Mechanistic Investigation

To rigorously assess the mechanism of action of this compound, the following experimental protocols are recommended.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Activity

This technique allows for the direct measurement of ionic currents across the membrane of a single cell, providing definitive evidence for Kv channel blockade.

Objective: To determine the IC50 of this compound on specific Kv channel subtypes (e.g., Kv1.1, Kv1.2) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the Kv channel subtype of interest under standard conditions.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.3 with KOH).

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

-

Recording:

-

Obtain a gigaohm seal between the pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv currents.

-

-

Drug Application: Perfuse the cell with increasing concentrations of this compound in the extracellular solution.

-

Data Analysis: Measure the peak current at each voltage step for each drug concentration. Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

Caption: Workflow for whole-cell patch-clamp experiment.

In Vitro Neurotransmitter Release Assay Using Synaptosomes

This assay provides a functional measure of the effect of this compound on presynaptic terminal activity.

Objective: To quantify the effect of this compound on the depolarization-evoked release of a specific neurotransmitter (e.g., [3H]-glutamate) from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat cortex or hippocampus) in ice-cold 0.32 M sucrose solution.[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction.[11]

-

Resuspend the pellet in a physiological buffer.

-

-

Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-glutamate) to allow for its uptake into synaptic vesicles.

-

Release Assay:

-

Aliquot the loaded synaptosomes onto filter paper in a superfusion chamber.

-

Perfuse with a physiological buffer to establish a stable baseline of spontaneous release.

-

Stimulate release by perfusing with a depolarizing solution (e.g., buffer containing high K+) in the presence and absence of various concentrations of this compound.

-

-

Quantification: Collect the superfusate in fractions and measure the radioactivity in each fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total neurotransmitter released above baseline for each condition. Compare the release in the presence of the drug to the control condition.

Data Presentation and Interpretation

| Parameter | 4-Aminopyridine (4-AP) | 3-Methyl-4-aminopyridine (3Me4AP) | 3-Methoxy-4-aminopyridine (3MeO4AP) | 4-Aminopyridin-3-ol (Predicted) |

| Substitution | None | 3-Methyl | 3-Methoxy | 3-Hydroxyl |

| pKa | 9.17 | 9.49 | 8.87 | Likely between 8 and 9 |

| logD (pH 7.4) | 0.23 | 0.63 | 0.34 | Likely < 0.23 |

| IC50 (µM) at +40 mV | 235 | 34 | 820 | To be determined |

| Potency Relative to 4-AP | 1.0 | ~7-fold more potent | ~3- to 4-fold less potent | To be determined |

Data for 4-AP, 3Me4AP, and 3MeO4AP are from structure-activity relationship studies.[2][3][5] The properties for 4-Aminopyridin-3-ol are predictions based on chemical principles and require experimental validation.

Conclusion and Future Directions

References

-

Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. (2019). Scientific Reports. [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). Scientific Reports. [Link]

-

Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion. [Link]

-

Whole Cell Patch Clamp Protocol. JoVE. [Link]

-

Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

-

Neurotransmitter release from semi-intact synaptosomes. (1998). Methods. [Link]

-

Whole cell patch clamp recordings of K + currents in of homotetrameric... ResearchGate. [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). ResearchGate. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Journal of Medicine and Life. [Link]

-

patch-clamp-protocol-final.pdf. [Link]

-

Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. (2023). bioRxiv. [Link]

-

Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. (2019). bioRxiv. [Link]

-

Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2019). Molecules. [Link]

-

Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. (2018). Springer Protocols. [Link]

-

Whole-cell patch-clamp recording and parameters. (2023). Bioelectricity. [Link]

-

Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. (2022). STAR Protocols. [Link]

-

4-Aminopyridine. Wikipedia. [Link]

-

Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Potassium channel blocker. Wikipedia. [Link]

-

(PDF) Synaptosome Preparations: Which Procedure Should I Use?. ResearchGate. [Link]

-

4 Aminopyridine. PharmaCompass.com. [Link]

-

4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. (2017). British Journal of Pharmacology. [Link]

-

Voltage-gated Potassium Channels as Therapeutic Drug Targets. (2015). ACS Chemical Neuroscience. [Link]

-

Tips for Pathway Schematic design?. Reddit. [Link]

-

Voltage-gated potassium channels (K v ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research. [Link]

-

DOT Language. Graphviz. [Link]

-

The use of aminopyridines in neurological disorders. (2014). Journal of Neurology, Neurosurgery & Psychiatry. [Link]

-

Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. (2025). African Journal of Biomedical Research. [Link]

-

In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2011). Drug Metabolism and Disposition. [Link]

-

Dot Language (graph based diagrams). (2018). Medium. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Voltage-gated potassium channel. Wikipedia. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. [Link]

-

Structure of voltage-gated potassium channels. (A) Side view of the... ResearchGate. [Link]

Sources

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to 4-Aminopyridin-3-ol Hydrochloride and its Analogs in Neurodegeneration Research

Executive Summary

The aminopyridine class of compounds, spearheaded by 4-Aminopyridine (4-AP), represents a cornerstone in the pharmacological toolkit for neuroscience research, particularly in the study of demyelinating diseases. As non-selective blockers of voltage-gated potassium (Kv) channels, these agents serve as powerful tools to investigate and manipulate neuronal excitability and synaptic transmission. Clinically, a slow-release formulation of 4-AP (fampridine, dalfampridine) is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS), underscoring the therapeutic relevance of this molecular scaffold.[1][2][3][4]

However, the clinical utility of 4-AP is constrained by a narrow therapeutic window and potential toxicity.[5][6] This has catalyzed research into novel derivatives designed to offer an improved safety profile and enhanced efficacy. This guide focuses on 4-Aminopyridin-3-ol hydrochloride, a derivative of 4-AP. While direct, extensive research on this specific molecule is nascent, this document synthesizes the foundational knowledge from its parent compound and closely related, novel analogs like 4-Aminopyridine-3-methanol (4-AP-3-MeOH). By examining the well-established mechanisms of 4-AP and the emerging data on its derivatives, this guide provides a comprehensive framework for researchers aiming to leverage these compounds in preclinical models of neurodegenerative and demyelinating disorders.

Part 1: Foundational Pharmacology of the 4-Aminopyridine Scaffold

Core Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for 4-aminopyridines is the blockade of voltage-gated potassium channels.[1][2][7] In healthy myelinated axons, Kv channels are typically concentrated in the juxtaparanodal region, covered by the myelin sheath. During nerve impulse propagation (the action potential), the influx of sodium ions (Na+) causes depolarization, while the subsequent efflux of potassium ions (K+) through Kv channels leads to repolarization, terminating the signal.

In demyelinating diseases such as multiple sclerosis, the loss of the myelin sheath exposes these internodal Kv channels.[7] This exposure leads to a significant leakage of potassium ions during depolarization, which shortens the action potential duration and weakens the electrical signal. This current leakage is a primary cause of conduction failure in demyelinated axons, leading to the manifestation of neurological symptoms.[2][3]

4-AP, being lipid-soluble, readily crosses the blood-brain barrier and physically occludes the pore of these exposed Kv channels.[1][2][8] This blockade reduces the repolarizing K+ current, thereby prolonging the duration of the action potential. This extended depolarization allows the nerve impulse to be sustained for a longer period, increasing the likelihood that it will successfully propagate past the demyelinated lesion to the axon terminal.[9][10]

Signaling Pathway: Action of 4-Aminopyridine on Demyelinated Axons

Caption: Workflow for testing compound efficacy on axonal conduction.

In Vitro Patch-Clamp Electrophysiology

Objective: To characterize the effect of this compound on neuronal firing properties.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) or use cultured primary neurons.

-

Recording: Obtain whole-cell patch-clamp recordings from a neuron.

-

Protocol: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

-

Application: Perfuse the recording chamber with the test compound.

-

Analysis: Repeat the current-step protocol. A blocker of repolarizing K+ currents is expected to increase the number of action potentials fired for a given current injection and potentially broaden the action potential waveform.

Part 4: Data Summary and Future Directions

Quantitative Data Summary

The following table summarizes key potency values for 4-AP, providing a benchmark against which new derivatives can be compared.

| Compound | Target/Assay | IC50 / Effective Concentration | Source |

| 4-Aminopyridine (4-AP) | KV1.1 | 170 µM | [11][12] |

| 4-Aminopyridine (4-AP) | KV1.2 | 230 µM | [11][12] |

| 4-Aminopyridine (4-AP) | CYP2E1 Inhibition | ~125 µM | [13] |

| 4-AP-3-MeOH | Conduction Restoration (stretched spinal cord) | 0.01 µM - 0.1 µM | [14] |

Concluding Remarks and Future Outlook

This compound belongs to a promising class of neuromodulatory agents with clear therapeutic relevance. While the parent compound, 4-AP, has paved the way, the future of this research lies in the development of derivatives with superior safety and efficacy profiles. The preliminary data on analogs like 4-AP-3-MeOH strongly suggest that 3-position substitutions on the aminopyridine ring are a viable strategy for creating next-generation Kv channel blockers.

Future research should focus on:

-

Direct Characterization: Undertaking comprehensive in vitro and in vivo studies to directly characterize the pharmacology, toxicology, and efficacy of this compound.

-

Kv Channel Subtype Selectivity: Profiling the binding affinity of new derivatives against a panel of Kv channel subtypes to identify more selective compounds.

-

Neuroprotective Mechanisms: Investigating whether these compounds confer direct neuroprotective effects beyond the symptomatic restoration of conduction, such as promoting remyelination or reducing inflammatory damage. [4][7] By systematically building upon the foundational knowledge of 4-AP, researchers can effectively evaluate and potentially advance derivatives like this compound as powerful research tools and candidates for therapeutic development in neurology.

References

-

Arranz-Marcos, P. et al. (2016). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders. Available at: [Link]

-

Bever, C. T. Jr. et al. (1991). 4-Aminopyridine in multiple sclerosis: prolonged administration. Neurology. Available at: [Link]

-

van Diemen, H. A. et al. (1992). The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study. Annals of Neurology. Available at: [Link]

-

Stefoski, D. et al. (1987). 4-Aminopyridine improves clinical signs in multiple sclerosis. Annals of Neurology. Available at: [Link]

-

Traykova-Ivanova, M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

-

Dietrich, M. et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Available at: [Link]

-

Wessell, R. H. et al. (1993). 4-Aminopyridine in the treatment of Alzheimer's disease. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

-

Orie, K. J. et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

-

Nikolova, S. et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Available at: [Link]

-

Al-Izki, S. et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. Available at: [Link]

-

Liu, S. et al. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology. Available at: [Link]

-

Wurtman, R. J. (1984). Effects of 4-aminopyridine in elderly patients with Alzheimer's disease. The New England Journal of Medicine. Available at: [Link]

-

Srivastava, P. C. et al. (1987). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

-

Henney, H. R. 3rd et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism Letters. Available at: [Link]

-

Liu, S. et al. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Experimental Neurology. Available at: [Link]

-

Traykova-Ivanova, M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

-

Zrzavy, T. et al. (2021). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal. Available at: [Link]

-

Traykova-Ivanova, M. et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

-

Sharma, A. et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Li, Y. et al. (2024). Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. Journal of Alzheimer's Disease. Available at: [Link]

-

Spiller, H. A. et al. (2011). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound. Available at: [Link]

-

Krutak-Krol, H. et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

-

El-Gamal, M. I. et al. (2023). Review on anti-alzheimer drug development: approaches, challenges and perspectives. RSC Advances. Available at: [Link]

Sources

- 1. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. youtube.com [youtube.com]

- 10. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 12. selleckchem.com [selleckchem.com]

- 13. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide to 4-Aminopyridin-3-ol Hydrochloride and 4-Aminopyridine for Advanced Research

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 4-Aminopyridin-3-ol hydrochloride and its parent compound, 4-Aminopyridine. While 4-Aminopyridine is a well-characterized potassium channel blocker with established clinical applications, its hydroxylated analog remains a subject of exploratory research. This document aims to synthesize the available technical data for both molecules, offering insights into their structural nuances, physicochemical properties, and potential biological activities to inform future research and development endeavors.

Structural and Physicochemical Differentiation

The introduction of a hydroxyl group at the 3-position of the pyridine ring in this compound fundamentally alters the molecule's electronic and steric properties compared to 4-Aminopyridine. This seemingly minor structural modification has significant implications for its physicochemical characteristics, which in turn are expected to influence its pharmacokinetic and pharmacodynamic profiles.

Chemical Structures

The foundational difference lies in their molecular architecture.

Figure 1: Chemical Structures of the two compounds.

Physicochemical Properties: A Comparative Table

The following table summarizes the key physicochemical properties of both compounds. It is important to note that while extensive experimental data is available for 4-Aminopyridine, some properties for this compound are based on computational predictions and are denoted accordingly.

| Property | This compound | 4-Aminopyridine | Reference(s) |

| Molecular Formula | C₅H₇ClN₂O | C₅H₆N₂ | [1][2] |

| Molecular Weight | 146.57 g/mol | 94.11 g/mol | [1][2] |

| CAS Number | 1206679-69-7 | 504-24-5 | [1][2] |

| pKa | Not Experimentally Determined | 9.17 | [1] |

| logP | 0.79 (Computed) | -0.76 (at pH 7.4) | [3] |

| Aqueous Solubility | High (Predicted) | 112 g/L at 20°C | [3] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | 38.9 Ų | [4] |

The presence of the hydroxyl group in this compound is predicted to increase its polarity, as reflected in the higher TPSA value. This is expected to result in higher aqueous solubility compared to 4-Aminopyridine. The computed logP value also suggests a potential for good membrane permeability.

Synthesis and Spectroscopic Analysis

Synthetic Approaches

4-Aminopyridine: The synthesis of 4-Aminopyridine has been well-established through various methods. A common commercial route involves a two-stage process starting from pyridine.[5] Another prevalent laboratory-scale synthesis utilizes the reduction of 4-nitropyridine-N-oxide with iron in the presence of an acid.[5]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of these molecules.

4-Aminopyridine:

-

¹H NMR: The proton NMR spectrum of 4-Aminopyridine typically shows two sets of signals corresponding to the aromatic protons on the pyridine ring and a signal for the amino protons.[8][9]

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the carbon atoms of the pyridine ring.[10][11]

-

FT-IR: The infrared spectrum exhibits characteristic peaks for N-H stretching of the amino group, C-N stretching, and aromatic C-H and C=C stretching vibrations.[12][13]

-

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[14][15]

This compound:

Authenticated, publicly available NMR, IR, and mass spectra for this compound are not available in the searched resources. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. Predicted spectral data can serve as a preliminary guide.

Biological Activity and Mechanism of Action

4-Aminopyridine: A Potent Potassium Channel Blocker

4-Aminopyridine is a well-established, non-selective blocker of voltage-gated potassium (Kv) channels.[16] Its mechanism of action involves the physical occlusion of the potassium channel pore, which prolongs the duration of the action potential. This leads to an increased influx of calcium ions at the presynaptic terminal, thereby enhancing the release of neurotransmitters such as acetylcholine.[17] This property is the basis for its therapeutic use in improving walking in patients with multiple sclerosis, where it helps to restore conduction in demyelinated axons.[2]

Figure 2: Simplified workflow of 4-Aminopyridine's mechanism of action.

Beyond its effects on potassium channels, 4-Aminopyridine has also been shown to have cholinergic activity, capable of activating cholinergic chloride conductance.[8][10]

This compound: A Potential Cholinergic Agent

While direct experimental evidence is limited, 4-Amino-3-hydroxypyridine has been described as a cholinergic drug.[18] The presence of the hydroxyl group could potentially alter its binding affinity and selectivity for different ion channels and receptors compared to 4-Aminopyridine. It is plausible that it may also exhibit potassium channel blocking activity, though likely with a different potency and selectivity profile. Further research is required to elucidate its precise mechanism of action and to determine if it shares the potassium channel blocking properties of its parent compound. One report suggests it can cross the blood-brain barrier and has shown inhibitory effects on the growth of rat striatal neurons in cell culture.[18]

Applications in Research and Drug Development

4-Aminopyridine: From Research Tool to Therapeutic Agent

4-Aminopyridine is widely used in neuroscience research as a pharmacological tool to study the role of potassium channels in various physiological and pathological processes.[19] Its ability to induce epileptiform activity in vitro and in vivo makes it a useful model for studying epilepsy.[20] Clinically, its extended-release formulation, dalfampridine, is approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis.[2]

This compound: An Unexplored Frontier

As a derivative of fampridine (4-Aminopyridine), this compound is of interest in the context of drug discovery.[] Its potential as a cholinergic agent suggests it could be investigated for conditions where cholinergic neurotransmission is impaired. The increased polarity due to the hydroxyl group might lead to a different pharmacokinetic profile, potentially reducing its ability to cross the blood-brain barrier compared to 4-Aminopyridine, which could be advantageous for targeting peripheral systems. However, without concrete biological data, its therapeutic potential remains speculative.

Experimental Protocols

In Vitro Assay for Potassium Channel Blocking Activity

A standard method to assess the potassium channel blocking activity of the compounds is the whole-cell patch-clamp technique on cells expressing specific Kv channel subtypes (e.g., HEK293 cells transfected with Kv1.1).

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells expressing the desired Kv channel subtype under standard conditions.

-

Preparation of Solutions: Prepare stock solutions of 4-Aminopyridine and this compound in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

-

Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from single cells.

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are closed.

-

Apply depolarizing voltage steps to elicit potassium currents.

-

-

Drug Application: Perfuse the cells with the different concentrations of the test compounds and record the potassium currents.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the compounds to determine the percentage of inhibition. Construct concentration-response curves and calculate the IC₅₀ value for each compound.

Figure 3: A simplified workflow for assessing potassium channel blockade.

In Vitro Assay for Cholinergic Activity

To investigate the potential cholinergic activity, a functional assay measuring the response of cells expressing cholinergic receptors can be employed.

Step-by-Step Methodology:

-

Cell Line: Use a cell line endogenously expressing or transfected with a specific subtype of cholinergic receptor (e.g., nicotinic or muscarinic).

-

Assay Principle: The assay could measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2) or changes in membrane potential using a fluorescent voltage-sensitive dye.

-

Procedure:

-

Load the cells with the appropriate fluorescent dye.

-

Establish a baseline fluorescence reading.

-

Apply known cholinergic agonists (e.g., acetylcholine, nicotine) as positive controls.

-

Apply different concentrations of 4-Aminopyridine and this compound and measure the change in fluorescence.

-

To confirm receptor-mediated effects, pre-incubate cells with specific cholinergic antagonists before applying the test compounds.

-

-

Data Analysis: Quantify the change in fluorescence as a measure of receptor activation and construct dose-response curves.

Safety and Handling

Both 4-Aminopyridine and its derivatives should be handled with caution in a laboratory setting.

-

4-Aminopyridine: Is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a potent convulsant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

This compound: While specific toxicity data is limited, it should be treated as a potentially hazardous compound due to its structural similarity to 4-Aminopyridine. The GHS hazard statements indicate it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety procedures should be strictly followed.

Conclusion and Future Directions

4-Aminopyridine is a thoroughly investigated molecule with a clear mechanism of action and established clinical utility. In contrast, this compound represents a structurally related but functionally under-explored compound. The introduction of a hydroxyl group is predicted to significantly alter its physicochemical properties, which may translate to a distinct pharmacological profile.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable synthetic route and obtaining comprehensive spectroscopic data for this compound.

-

In-Depth Pharmacological Profiling: Conducting a battery of in vitro assays to determine its activity on a panel of ion channels (including various Kv subtypes) and neurotransmitter receptors (particularly cholinergic receptors).

-

Comparative Studies: Directly comparing the potency, selectivity, and mechanism of action of this compound with 4-Aminopyridine in the same experimental systems.

-

Pharmacokinetic Evaluation: Assessing its metabolic stability, membrane permeability, and potential to cross the blood-brain barrier.

Such studies will be instrumental in unlocking the therapeutic potential of this and other substituted aminopyridines, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 4. This compound | C5H7ClN2O | CID 22832066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 4-aminopyridine activates a cholinergic chloride conductance in isolated Helix neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine(504-24-5) 1H NMR [m.chemicalbook.com]

- 10. Cholinergic mechanisms in heart: interactions with 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. 4-Aminopyridine [webbook.nist.gov]

- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 17. The effect of 4-aminopyridine on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biosynth.com [biosynth.com]

- 19. Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial | PLOS One [journals.plos.org]

- 20. testbook.com [testbook.com]

A Practical Guide to the Laboratory Synthesis of 4-Aminopyridin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of 4-Aminopyridin-3-ol hydrochloride. Substituted aminopyridines are crucial scaffolds in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative on the synthesis strategy, mechanistic rationale, step-by-step experimental procedures, and robust safety protocols. The synthesis is presented as a reliable two-step process commencing from the commercially available precursor, 3-hydroxypyridine. The described methodology is designed to be self-validating through clear characterization checkpoints, ensuring the integrity and purity of the final compound.

Introduction and Strategic Overview

4-Aminopyridin-3-ol is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group on a pyridine core, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more amenable to handling and subsequent applications.[1]

The synthetic strategy outlined herein was chosen for its logical progression, reliance on well-established chemical transformations, and use of readily accessible starting materials. The core of this synthesis involves two primary transformations:

-

Regioselective Nitration: The introduction of a nitro group onto the pyridine ring at the position para to the hydroxyl group.

-

Chemoselective Reduction: The reduction of the nitro group to the corresponding primary amine.

This approach is predicated on fundamental principles of electrophilic aromatic substitution, where the activating, ortho, para-directing nature of the hydroxyl group is leveraged to control the regiochemical outcome of the nitration step. The subsequent reduction is a standard transformation, for which several reliable methods exist. Finally, the formation of the hydrochloride salt is a straightforward acid-base reaction.

Mechanistic Considerations: The "Why" Behind the Protocol

A robust synthetic protocol is built upon a solid understanding of the underlying reaction mechanisms. The choices made in this procedure are deliberate and grounded in established chemical principles.

-

Step I: Electrophilic Nitration of 3-Hydroxypyridine

The initial step is the nitration of 3-hydroxypyridine to form 4-nitro-3-hydroxypyridine (which exists in tautomeric equilibrium with 3-nitro-4(1H)-pyridone). The hydroxyl group at C-3 is a powerful activating group, donating electron density into the pyridine ring and facilitating electrophilic attack. It directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6, though C-4 is electronically preferred) positions. The reaction is performed in a mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The strong acidic environment also protonates the pyridine nitrogen, which deactivates the ring; however, the powerful activating effect of the hydroxyl group overcomes this, allowing the reaction to proceed. The C-4 position is sterically accessible and electronically favored, leading to the desired 4-nitro product.

-

Step II: Catalytic Hydrogenation for Nitro Group Reduction

For the reduction of the nitro group to an amine, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and typically quantitative yields. We utilize palladium on carbon (Pd/C) as the catalyst. The process involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). This method is highly chemoselective, leaving the pyridine ring and hydroxyl group intact under controlled conditions. The acidic conditions from the addition of hydrochloric acid during the reaction help in preventing catalyst poisoning and ensure the product is formed as its hydrochloride salt in situ.

-

Step III: Hydrochloride Salt Formation and Purification

While the hydrogenation can be run under acidic conditions to form the salt directly, a distinct final step ensures purity. If the reduction is performed to yield the free base, it is then dissolved in a suitable solvent like isopropanol. The addition of concentrated hydrochloric acid protonates the basic amino group and the pyridine nitrogen, leading to the precipitation of the highly crystalline and stable dihydrochloride or monohydrochloride salt. Recrystallization is then employed to achieve high purity, removing any non-basic impurities or reaction byproducts.

Visualized Synthesis and Workflow

Overall Reaction Pathway

The two-step synthesis from 3-hydroxypyridine to this compound is summarized below.

Caption: Laboratory workflow for synthesis and validation.

Detailed Experimental Protocol

Safety Preamble: All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), must be worn at all times. [2]

Part A: Synthesis of 4-Nitro-3-hydroxypyridine

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

-

Acid Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask. Cool the acid to 0 °C with stirring.

-

Precursor Addition: In small portions, add 9.5 g (0.1 mol) of 3-hydroxypyridine to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.

-

Nitrating Agent: Slowly add 7.5 mL of concentrated nitric acid (70%) via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Work-up and Isolation:

-

Prepare a 1 L beaker containing 500 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Once the mixture has reached room temperature, cautiously neutralize it by adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7. A yellow precipitate will form.

-

Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the yellow solid under vacuum at 50 °C to a constant weight.

-

Part B: Synthesis of this compound

-

Reaction Setup: To a 500 mL hydrogenation flask or a suitable heavy-walled reaction vessel, add the dried 4-nitro-3-hydroxypyridine (14.0 g, 0.1 mol) and 200 mL of ethanol.

-

Catalyst and Acid: Carefully add 0.7 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet). Caution: Dry Pd/C is pyrophoric. Following the catalyst, add 10 mL of concentrated hydrochloric acid.

-

Hydrogenation: Secure the flask to a Parr hydrogenator or similar apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

-

Work-up and Isolation:

-

Depressurize the vessel and purge the system with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with small portions of hot ethanol (2 x 25 mL) to recover all the product. Caution: Do not allow the catalyst filter cake to dry in the air; keep it wet with water to prevent ignition.

-

Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude hydrochloride salt as a solid.

-

-

Purification:

-

Recrystallize the crude solid from a mixture of ethanol and isopropanol or water/ethanol to obtain purified crystals.

-